2-Hydroxy-3-[(2-hydroxy-4-oxo-chromen-3-yl)-(4-propan-2-ylphenyl)methyl]chromen-4-one
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Overview
Description
2-Hydroxy-3-[(2-hydroxy-4-oxo-chromen-3-yl)-(4-propan-2-ylphenyl)methyl]chromen-4-one is a complex organic compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-[(2-hydroxy-4-oxo-chromen-3-yl)-(4-propan-2-ylphenyl)methyl]chromen-4-one typically involves multi-step organic reactions. One common method involves the condensation of 4-hydroxycoumarin with appropriate aldehydes under acidic or basic conditions. The reaction is usually carried out in solvents like ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-[(2-hydroxy-4-oxo-chromen-3-yl)-(4-propan-2-ylphenyl)methyl]chromen-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or ethers .
Scientific Research Applications
2-Hydroxy-3-[(2-hydroxy-4-oxo-chromen-3-yl)-(4-propan-2-ylphenyl)methyl]chromen-4-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases like cancer and cardiovascular disorders.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-[(2-hydroxy-4-oxo-chromen-3-yl)-(4-propan-2-ylphenyl)methyl]chromen-4-one involves its interaction with various molecular targets and pathways. It can inhibit enzymes involved in oxidative stress and inflammation, thereby exerting its antioxidant and anti-inflammatory effects. Additionally, it may interact with cellular receptors and signaling pathways to modulate cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxycoumarin: A precursor in the synthesis of various chromen-4-one derivatives.
Warfarin: An anticoagulant that shares a similar chromen-4-one structure.
Coumarin: A naturally occurring compound with a simpler structure but similar biological activities
Uniqueness
2-Hydroxy-3-[(2-hydroxy-4-oxo-chromen-3-yl)-(4-propan-2-ylphenyl)methyl]chromen-4-one is unique due to its complex structure, which allows for diverse chemical modifications and a wide range of biological activities. Its dual chromen-4-one moieties provide enhanced stability and reactivity compared to simpler analogs .
Properties
CAS No. |
200060-89-5 |
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Molecular Formula |
C28H22O6 |
Molecular Weight |
454.5 g/mol |
IUPAC Name |
4-hydroxy-3-[(4-hydroxy-2-oxochromen-3-yl)-(4-propan-2-ylphenyl)methyl]chromen-2-one |
InChI |
InChI=1S/C28H22O6/c1-15(2)16-11-13-17(14-12-16)22(23-25(29)18-7-3-5-9-20(18)33-27(23)31)24-26(30)19-8-4-6-10-21(19)34-28(24)32/h3-15,22,29-30H,1-2H3 |
InChI Key |
HJFQCLUSKVFGHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C2=C(C3=CC=CC=C3OC2=O)O)C4=C(C5=CC=CC=C5OC4=O)O |
Origin of Product |
United States |
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